7,8,10-Trimethyl-3-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione
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Overview
Description
7,8,10-Trimethyl-3-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione is a complex organic compound belonging to the pteridine family. Pteridines are bicyclic heterocycles that play significant roles in biological systems, including as pigments and enzyme cofactors . This particular compound is characterized by its unique structure, which includes multiple methyl groups and a long octadecyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,10-Trimethyl-3-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione typically involves the following steps:
Formation of the pteridine core: This can be achieved through the condensation of appropriate pyrimidine and pyrazine derivatives.
Introduction of methyl groups: Methylation reactions using methyl iodide or dimethyl sulfate under basic conditions are commonly employed.
Attachment of the octadecyl side chain: This step involves the alkylation of the pteridine core with an octadecyl halide, such as octadecyl bromide, in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
7,8,10-Trimethyl-3-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups or the octadecyl side chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Scientific Research Applications
7,8,10-Trimethyl-3-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role as a biological pigment and enzyme cofactor.
Medicine: Investigated for its potential therapeutic properties, including as an antimalarial agent.
Industry: Utilized in the development of novel materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 7,8,10-Trimethyl-3-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and proteins involved in metabolic pathways.
Pathways Involved: It may influence pathways related to folate metabolism and redox reactions.
Comparison with Similar Compounds
Properties
CAS No. |
53965-14-3 |
---|---|
Molecular Formula |
C31H48N4O2 |
Molecular Weight |
508.7 g/mol |
IUPAC Name |
7,8,10-trimethyl-3-octadecylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C31H48N4O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-35-30(36)28-29(33-31(35)37)34(4)27-23-25(3)24(2)22-26(27)32-28/h22-23H,5-21H2,1-4H3 |
InChI Key |
XUBSUTYFIKCLNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN1C(=O)C2=NC3=C(C=C(C(=C3)C)C)N(C2=NC1=O)C |
Origin of Product |
United States |
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